molecular formula C12H15N3S B15053746 2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole

2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole

Cat. No.: B15053746
M. Wt: 233.33 g/mol
InChI Key: KSHDFYMMVAJOTN-UHFFFAOYSA-N
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Description

2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole is a heterocyclic compound with the molecular formula C12H15N3S. It is a member of the thiazole family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole typically involves the reaction of 2,4,5-trimethylphenylthiazole with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .

Scientific Research Applications

2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can activate or inhibit biochemical pathways and enzymes, or stimulate/block receptors in biological systems. The exact mechanism depends on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Hydrazinyl-4-(2,4,5-trimethylphenyl)thiazole is unique due to its specific hydrazinyl and trimethylphenyl substituents, which confer distinct chemical and biological properties. These unique features make it a valuable compound for various scientific research and industrial applications .

Properties

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]hydrazine

InChI

InChI=1S/C12H15N3S/c1-7-4-9(3)10(5-8(7)2)11-6-16-12(14-11)15-13/h4-6H,13H2,1-3H3,(H,14,15)

InChI Key

KSHDFYMMVAJOTN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C)C2=CSC(=N2)NN)C

Origin of Product

United States

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